Technical Whitepaper: Nitrosamine Impurity Profiling in Imatinib
Technical Whitepaper: Nitrosamine Impurity Profiling in Imatinib
The following technical guide provides an in-depth analysis of Imatinib Impurity 80 and its identity as N-Desmethyl N-Nitroso Imatinib . It addresses the nomenclature confusion, formation mechanisms, and validated analytical protocols required for regulatory compliance.
Focus: Imatinib Impurity 80 (N-Desmethyl N-Nitroso Imatinib)
Executive Summary
In the context of current global regulatory scrutiny on Nitrosamine Drug Substance Related Impurities (NDSRIs), precise identification of impurities is critical. Imatinib Impurity 80 is the industry-standard designation (often used in reference standard catalogs like LGC and PubChem) for N-Desmethyl N-Nitroso Imatinib (CAS: 2816369-80-7).[1]
This impurity represents a high-risk NDSRI formed via the nitrosation of the secondary amine generated after the N-demethylation of the piperazine ring in Imatinib. This guide resolves nomenclature ambiguities, contrasts this impurity with other potential nitrosamines (e.g., the "bridge" nitroso), and provides a self-validating LC-MS/MS workflow for its quantification.
Nomenclature & Identity Resolution
Confusion often arises between various "N-Nitroso" designations in Imatinib. It is vital to distinguish between the Piperazine-Nitroso (Impurity 80) and the Bridge-Nitroso (often cited in EMA appendices).
2.1 Synonym Mapping Table
The following table confirms the identity of Impurity 80.
| Designation | Chemical Name / Description | CAS Number | Status |
| Imatinib Impurity 80 | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrosopiperazin-1-yl)methyl)benzamide | 2816369-80-7 | Target NDSRI |
| N-Desmethyl N-Nitroso Imatinib | Same as above | 2816369-80-7 | Synonym |
| N-Nitroso Desmethyl Imatinib | Same as above | 2816369-80-7 | Synonym |
| N-Nitroso Imatinib (EMA) | N-(4-methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | Varies | Different Compound (Nitroso on bridge amine) |
2.2 Structural Distinction
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Impurity 80 (NDSRI): The nitroso group (-N=O) is attached to the piperazine nitrogen . This requires prior loss of the methyl group (desmethylation), creating a secondary amine susceptible to nitrosation.
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N-Nitroso Imatinib (Parent Nitroso): The nitroso group is attached to the secondary amine bridge between the pyrimidine and phenyl rings. This structure retains the methyl group on the piperazine.[2]
Mechanistic Pathways: Formation of Impurity 80
Understanding the causality of formation is essential for control. Impurity 80 is not formed directly from Imatinib but requires a two-step degradation or metabolic sequence: N-Demethylation followed by N-Nitrosation .
3.1 Pathway Diagram
The following Graphviz diagram illustrates the specific chemical pathway leading to Impurity 80 compared to the bridge nitroso.
Figure 1: Divergent nitrosation pathways. Impurity 80 is the product of nitrosation occurring after N-demethylation (Impurity C formation).
Analytical Protocol: LC-MS/MS Quantification
To detect Impurity 80 at trace levels (ng/g), a highly specific LC-MS/MS method is required. Standard HPLC-UV is insufficient due to the low Acceptable Intake (AI) limits (typically <18 ng/day or 26.5 ng/day depending on potency class).
4.1 Method Development Philosophy (Causality & Control)
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Artifact Prevention: Nitrosamines can form in situ during analysis if nitrites are present in solvents or reagents.
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Control: Use sulfamic acid or ammonium sulfamate in the diluent to scavenge residual nitrites.
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Isomeric Separation: Nitrosamines often exist as E/Z rotamers.
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Control: Run column temperature at 40°C–50°C to coalesce rotamers or ensure the gradient separates them fully for summation.
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4.2 Step-by-Step Protocol
A. Reagents & Materials
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Reference Standard: Imatinib Impurity 80 (N-Desmethyl N-Nitroso Imatinib).[1][3]
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Internal Standard (IS): Imatinib-d8 or N-Desmethyl Imatinib-d8 (if available).
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Diluent: 0.1% Formic Acid in Water : Methanol (50:50 v/v) + 10 mM Sulfamic Acid (Critical for artifact suppression).
B. Chromatographic Conditions (UHPLC)
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Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Methanol.
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Gradient:
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0.0 min: 5% B
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1.0 min: 5% B
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8.0 min: 95% B
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10.0 min: 95% B
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10.1 min: 5% B (Re-equilibration)
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Flow Rate: 0.3 mL/min.
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Column Temp: 45°C.
C. Mass Spectrometry Parameters (MRM) Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Impurity 80 | 509.2 [M+H]+ | 394.1 (Quantifier) | 25 | 100 |
| 217.1 (Qualifier) | 35 | 100 | ||
| Imatinib (Parent) | 494.3 [M+H]+ | 394.2 | 28 | 50 |
Note: The transition 509.2 -> 394.1 corresponds to the loss of the nitrosated piperazine fragment or cleavage at the amide, characteristic of the Imatinib backbone.
4.3 Workflow Diagram
This diagram outlines the self-validating extraction and analysis logic.
Figure 2: Analytical workflow emphasizing nitrite scavenging during extraction.
Regulatory & Control Strategy
The presence of Impurity 80 implies the coexistence of Imatinib Impurity C (the secondary amine precursor) and a nitrosating source (nitrites in excipients or water).
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Acceptable Intake (AI): As a Category 1 or 2 nitrosamine (depending on specific mutagenicity data read-across), the limit is typically strict.
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Default Class Limit: 18 ng/day (if no specific data).
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Read-Across: May allow up to 26.5 ng/day or 96 ng/day if analogous to lower-risk structures, but the piperazine-nitroso motif is generally high concern.
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Control Measures:
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Vendor Qualification: Screen excipients (MCC, Lactose) for nitrite content (< 1 ppm).
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Process Control: Monitor Impurity C levels. If Impurity C is low, the probability of Impurity 80 formation decreases linearly.
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References
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PubChem. N-Desmethyl N-Nitroso Imatinib (Compound Summary). National Library of Medicine.[1] [Link]
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European Medicines Agency (EMA). Appendix 1: Acceptable intakes established for N-nitrosamines. EMA/369136/2020. [Link]
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U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]
